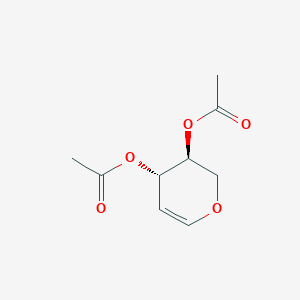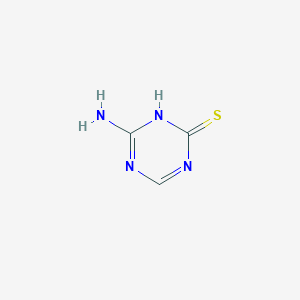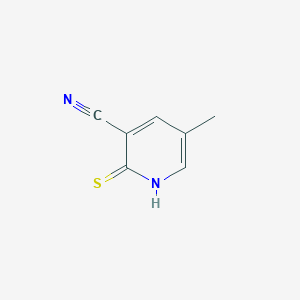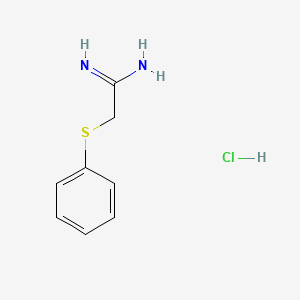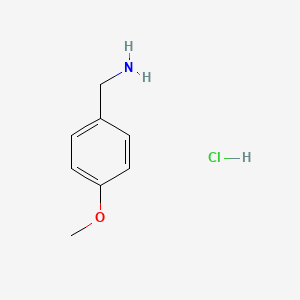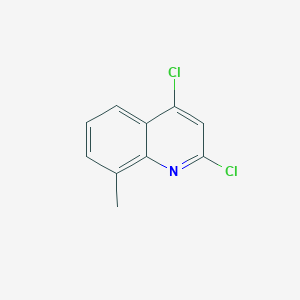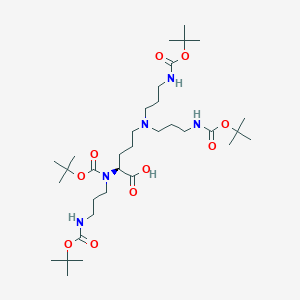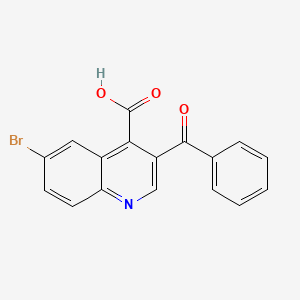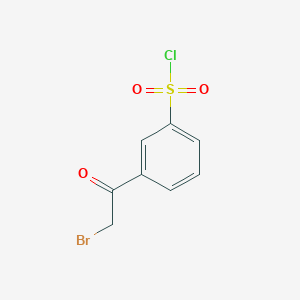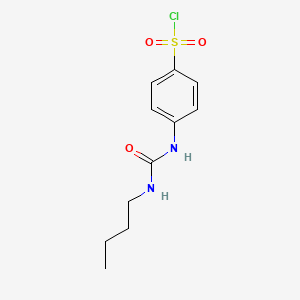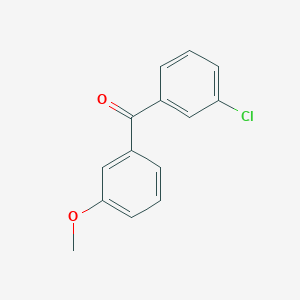![molecular formula C5H8ClNO3 B1596957 3-[(2-chloroacetyl)amino]propanoic Acid CAS No. 4596-38-7](/img/structure/B1596957.png)
3-[(2-chloroacetyl)amino]propanoic Acid
Descripción general
Descripción
3-[(2-chloroacetyl)amino]propanoic Acid, also known as N-(2-Chloroacetyl)-beta-alanine, is a compound with the molecular formula C5H8ClNO3 . It has a molecular weight of 165.57 g/mol . The compound is also known by other names such as 3-(2-chloroacetamido)propanoic acid and CHLOROAC-BETA-ALA-OH .
Molecular Structure Analysis
The InChI string of the compound is InChI=1S/C5H8ClNO3/c6-3-4(8)7-2-1-5(9)10/h1-3H2,(H,7,8)(H,9,10) and the Canonical SMILES is C(CNC(=O)CCl)C(=O)O . These representations provide a detailed view of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 165.57 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 165.0192708 g/mol . The topological polar surface area of the compound is 66.4 Ų .Aplicaciones Científicas De Investigación
Enzymatic Reactions and Biocatalysis
An enzyme capable of dehalogenating vicinal haloalcohols, including compounds structurally related to 3-[(2-chloroacetyl)amino]propanoic acid, was purified from Arthrobacter sp. This enzyme demonstrates the potential use of such compounds in bioremediation and biocatalytic applications (van den Wijngaard, Reuvekamp, & Janssen, 1991). Additionally, Saccharomyces cerevisiae reductase has been employed for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a closely related compound, showcasing its importance in producing chiral intermediates for antidepressant drugs with high enantioselectivity (Choi et al., 2010).
Pharmaceutical Intermediates
3-(Aminothiocarbonylthio)propanoic acids serve as intermediates in synthesizing biologically active compounds, indicating the broad utility of structurally related chemicals in pharmaceutical manufacturing (Orlinskii, 1996).
Materials Science
Phloretic acid, structurally analogous to 3-[(2-chloroacetyl)amino]propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research suggests the potential of similar compounds in developing new materials with applications ranging from coatings to advanced composites (Trejo-Machin et al., 2017).
Corrosion Inhibition
Novel amino acids based corrosion inhibitors, including 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, demonstrate the use of similar compounds in protecting metals against corrosion. This application is crucial for extending the lifespan of metal structures and components in industrial settings (Srivastava et al., 2017).
Propiedades
IUPAC Name |
3-[(2-chloroacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c6-3-4(8)7-2-1-5(9)10/h1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJUGFDJTBNLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383545 | |
| Record name | 3-[(2-chloroacetyl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloroacetyl)amino]propanoic Acid | |
CAS RN |
4596-38-7 | |
| Record name | 3-[(2-chloroacetyl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




